3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride
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Overview
Description
3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride is a chemical compound with the molecular formula C10H14N2O2·HCl It is a derivative of butanamide, featuring an amino group, a hydroxyl group, and a phenyl group
Mechanism of Action
Target of Action
It is known that similar compounds serve as chiral building blocks for various bioactive compounds including aminopeptidase n (apn) inhibitors, hiv-l protease inhibitors, and renin inhibitors .
Biochemical Pathways
Given its potential role as a building block for apn inhibitors, hiv-l protease inhibitors, and renin inhibitors , it may be involved in pathways related to these biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylalanine or its derivatives.
Formation of Intermediate: The starting material undergoes a series of chemical reactions, including amination and hydroxylation, to form an intermediate compound.
Final Product Formation: The intermediate compound is then reacted with hydrochloric acid to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing methods such as crystallization, filtration, and chromatography to purify the compound.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used in the presence of a catalyst.
Major Products
Oxidation: Formation of 3-Amino-2-oxo-4-phenylbutanamide.
Reduction: Formation of 3-Amino-2-hydroxy-4-phenylbutylamine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride has several applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and viral infections.
Industry: Utilized in the development of pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2-hydroxy-4-phenylbutyric acid
- 3-Amino-2-hydroxy-4-phenylbutylamine
- 3-Amino-2-oxo-4-phenylbutanamide
Uniqueness
3-Amino-2-hydroxy-4-phenylbutanamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of properties that make it suitable for a wide range of applications in research and industry.
Properties
IUPAC Name |
3-amino-2-hydroxy-4-phenylbutanamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c11-8(9(13)10(12)14)6-7-4-2-1-3-5-7;/h1-5,8-9,13H,6,11H2,(H2,12,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQMCTADJQLZSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(C(=O)N)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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